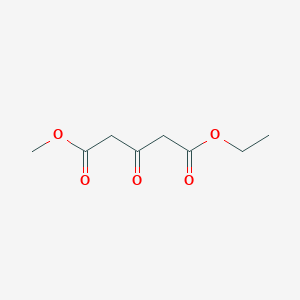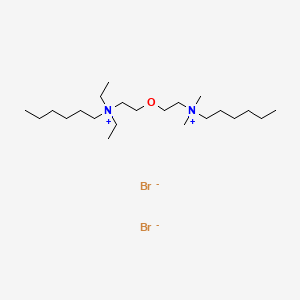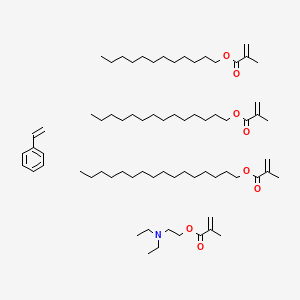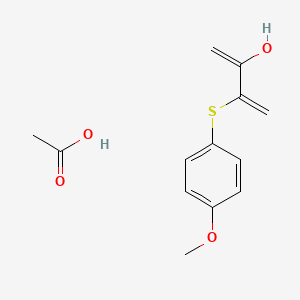
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is an organic compound with a complex structure that includes both acetic acid and a sulfanyl group attached to a butadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with butadiene under controlled conditions to form the sulfanylbutadiene intermediate. This intermediate is then subjected to further reactions with acetic acid derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the butadiene moiety can be reduced to single bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the butadiene moiety can result in saturated hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The butadiene moiety can also participate in various chemical reactions within biological systems, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but lacking the sulfanyl and butadiene moieties.
Phenylbutadiene: A compound with a similar butadiene moiety but lacking the methoxyphenyl and sulfanyl groups.
Uniqueness
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65174-13-2 |
|---|---|
Formule moléculaire |
C13H16O4S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol |
InChI |
InChI=1S/C11H12O2S.C2H4O2/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11;1-2(3)4/h4-7,12H,1-2H2,3H3;1H3,(H,3,4) |
Clé InChI |
QBYZHOXTACYDHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=C(C=C1)SC(=C)C(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


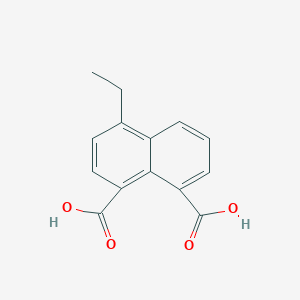
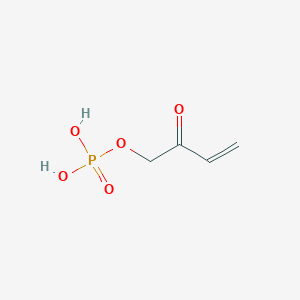

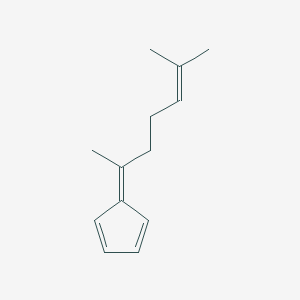
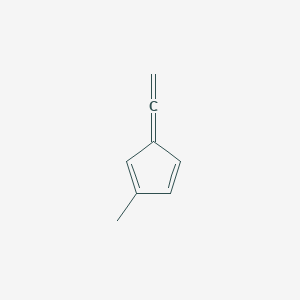
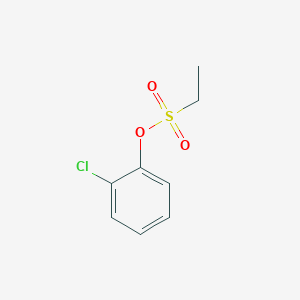
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
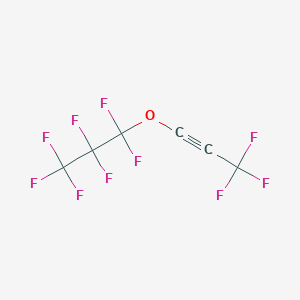
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
